molecular formula C7H12O3 B8690181 2-(Tetrahydrofuran-2-yl)-1,3-dioxolane CAS No. 64935-81-5

2-(Tetrahydrofuran-2-yl)-1,3-dioxolane

Cat. No.: B8690181
CAS No.: 64935-81-5
M. Wt: 144.17 g/mol
InChI Key: FXDVPWXZIDPLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrahydrofuran-2-yl)-1,3-dioxolane (CAS synonyms: NSC97511, AC1Q70BB, 2-(oxolan-2-yl)-1,3-dioxolane) is a bicyclic acetal derivative featuring a 1,3-dioxolane ring fused to a tetrahydrofuran moiety. This compound is structurally characterized by its oxygen-containing heterocycles, which confer moderate polarity and stability, making it useful in synthetic organic chemistry and material science . Its synthesis typically involves the acetalization of tetrahydrofurfuraldehyde with ethylene glycol under acidic catalysis, analogous to methods described for related dioxolane derivatives .

Properties

CAS No.

64935-81-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(oxolan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H12O3/c1-2-6(8-3-1)7-9-4-5-10-7/h6-7H,1-5H2

InChI Key

FXDVPWXZIDPLMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between 2-(Tetrahydrofuran-2-yl)-1,3-dioxolane and analogous 1,3-dioxolane derivatives:

Compound Molecular Formula MW (g/mol) Substituents/Functional Groups Key Properties/Applications
This compound C₇H₁₂O₃ 144.17 Tetrahydrofuran-2-yl group Intermediate in organic synthesis; stabilizes reactive carbonyl groups .
Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (Methyldioxolane) C₈H₁₄O₄ 174.20 Methyl ester, ethylene glycol ketal Flavoring agent (FEMA GRAS 4477); used in perfumery and food additives .
2-(7'-Theophyllinemethyl)-1,3-Dioxolane C₁₁H₁₄N₄O₄ 266.29 Theophylline moiety Pharmaceutical interest (bronchodilator); solid (mp 144–145°C); moderate toxicity (rat LD₅₀ 1022 mg/kg) .
2-(Furan-2-yl)-1,3-dioxolane C₇H₈O₃ 140.14 Furan-2-yl group Precursor for Diels-Alder reactions; enhances regioselectivity in cycloadditions .
4-(N,N-Diethylamino)-2-furyl-1,3-dioxolane C₁₁H₁₇NO₃ 211.26 Diethylamino, furyl groups Synthetic versatility in nucleoside analogs; optimized via boron trifluoride catalysis .

Industrial and Research Relevance

  • Flavor and Fragrance : Methyldioxolane (marketed as Fructone) is industrially significant, whereas the tetrahydrofuran analog has niche applications in protecting carbonyl groups during multistep syntheses .

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